6-Fluoro-4-(trifluoromethyl)nicotinic acid

Description

Significance of Fluorinated Heterocycles in Organic Synthesis

Fluorinated heterocycles are a critical class of organic compounds that have seen a rapid increase in applications in medicinal chemistry, agrochemical production, and materials science. researchgate.netnih.gov The synthesis of these compounds is a key focus in modern organic chemistry. researchgate.netnih.gov Approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, underscoring the importance of organofluorine chemistry. numberanalytics.com

The fluorine atom is renowned for its unique ability to powerfully modulate the molecular properties of a compound. nih.gov Its high electronegativity and small atomic size allow it to form strong bonds with carbon, which can dramatically alter a molecule's physical, chemical, and biological characteristics. numberanalytics.comresearchgate.net The introduction of fluorine can enhance metabolic stability, lipophilicity, and bioavailability, making drug candidates more effective. numberanalytics.comresearchgate.net Specifically, the carbon-fluorine (C-F) bond is the strongest in organic chemistry, contributing to the stability of fluorinated compounds. encyclopedia.pub The electron-withdrawing nature of fluorine can also influence the acidity (pKa) of a molecule. nih.govencyclopedia.pub

Pyridine (B92270) carboxylic acid isomers, including nicotinic acid, are versatile scaffolds in medicinal chemistry. nih.gov These structures are integral to a multitude of drugs targeting a wide range of diseases, from tuberculosis to cancer and diabetes. nih.govnih.gov The adaptability of the pyridine nucleus makes it a highly sought-after component in the pharmaceutical industry for the synthesis of new medications. enpress-publisher.comresearchgate.net The presence of the nitrogen atom in the aromatic ring is a key feature that contributes to the therapeutic potential of these compounds. nih.gov

Contextualizing 6-Fluoro-4-(trifluoromethyl)nicotinic Acid within Fluorinated Pyridine Chemistry

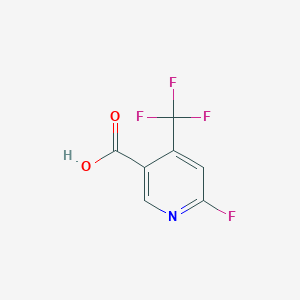

This compound is a significant compound within the family of fluorinated pyridine derivatives. It features a pyridine ring substituted with a carboxylic acid group, a fluorine atom, and a trifluoromethyl group. The presence of both a fluorine atom and a trifluoromethyl group, which is known to be electron-withdrawing, has a substantial influence on the electronic properties of the molecule. vulcanchem.com This particular arrangement of substituents makes it a valuable intermediate in the synthesis of novel agrochemicals and pharmaceuticals. fluoromart.com While specific data on this compound is not abundant, its properties can be inferred from related nicotinic acid derivatives. vulcanchem.com For instance, 4-(Trifluoromethyl)nicotinic acid is a key intermediate in the production of the insecticide flonicamid (B1672840). chemicalbook.comjst.go.jp Similarly, other isomers of trifluoromethylnicotinic acid are used in developing treatments for various conditions, highlighting the therapeutic potential of this class of compounds. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C7H3F4NO2 |

|---|---|

Molecular Weight |

209.10 g/mol |

IUPAC Name |

6-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H3F4NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14) |

InChI Key |

WLCZQGZVLKATJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1F)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 6 Fluoro 4 Trifluoromethyl Nicotinic Acid and Its Derivatives

Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions, readily undergoing transformations to form amides and esters.

Amide Bond Formation via Acyl Fluorides

A common strategy for forming amide bonds from carboxylic acids involves the initial conversion of the acid to a more reactive acyl fluoride (B91410). This transformation can be achieved using various fluorinating agents. While acid chlorides are highly reactive, they can be sensitive to hydrolysis. semanticscholar.org Acyl fluorides, in contrast, offer a balance of reactivity and stability, making them effective intermediates in amide synthesis. semanticscholar.orgnih.gov Reagents like pentafluoropyridine (B1199360) (PFP) have been shown to be effective for the deoxyfluorination of carboxylic acids to acyl fluorides under mild conditions. nih.gov

Once formed, the acyl fluoride of 6-fluoro-4-(trifluoromethyl)nicotinic acid can react with a wide range of amines to yield the corresponding amides. This two-step, one-pot process is efficient for forming amide bonds, even with less nucleophilic amines such as electron-deficient anilines and aminopyridines, which may require heating to proceed to completion. nih.gov The general stability of acyl fluorides, compared to acyl chlorides, allows for their isolation and purification if needed, providing flexibility in synthetic design. researchgate.netumich.edu

Table 1: Amide Bond Formation Conditions

| Reagent | Conditions | Product | Yield |

| Pentafluoropyridine, then amine | Mild, one-pot | Amide | Up to 94% nih.gov |

| Cyanuric fluoride, then amine | Room temperature | Amide | Good researchgate.net |

Esterification Processes

Similar to amide formation, the carboxylic acid moiety of this compound can be converted into esters. This is often accomplished by first activating the carboxylic acid, for instance, by forming an acyl fluoride intermediate. nih.gov These activated derivatives then readily react with various alcohols to produce the desired esters. For example, the formation of tetrafluorophenyl (TFP) esters has been demonstrated as a method for creating active esters that can be used for subsequent reactions, such as labeling biomolecules. nih.gov The reaction conditions for esterification can be tailored based on the specific alcohol and the activating agent used. nih.gov

Transformations of the Fluorine and Trifluoromethyl Substituents

The fluorine and trifluoromethyl groups on the pyridine (B92270) ring significantly influence its reactivity and provide additional sites for chemical modification.

Reactivity of Aromatic Fluorine in Nucleophilic Aromatic Substitution

The fluorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups, such as the trifluoromethyl group and the pyridine nitrogen, makes the ring electron-deficient and thus electrophilic enough to react with nucleophiles. wikipedia.orglibretexts.org In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized, particularly onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the trifluoromethyl group. wikipedia.orgnih.gov

This reactivity allows for the displacement of the fluorine atom by a variety of nucleophiles, providing a route to a wide range of substituted nicotinic acid derivatives. The position of the electron-withdrawing groups is crucial; ortho and para positions to the leaving group are strongly activating, while a meta positioning offers less stabilization of the intermediate. libretexts.org Pyridines are especially reactive in SNAr when substituted at the ortho or para positions due to effective charge delocalization to the nitrogen atom. wikipedia.org

Table 2: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on Reactivity |

| Electron-withdrawing groups | Increase reactivity by stabilizing the Meisenheimer complex wikipedia.orglibretexts.org |

| Position of substituents | Ortho and para positions are more activating than meta libretexts.org |

| Nature of the nucleophile | Stronger nucleophiles react more readily |

| Leaving group | Fluorine is a good leaving group in SNAr reactions |

Functionalization of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is generally stable but can be a site for functionalization, although this is less common than reactions at the other positions. The introduction of CF3 groups into aromatic systems is a significant area of research due to the unique properties they impart to molecules. rsc.org While direct C-H trifluoromethylation of pyridines can be challenging and often results in a mixture of isomers, methods for regioselective trifluoromethylation are being developed. chemistryviews.orgchemrxiv.org These methods sometimes involve the activation of the pyridine ring, for example, through hydrosilylation, followed by reaction with a trifluoromethyl source like Togni's reagent. chemistryviews.orgchemrxiv.orgresearchgate.net Such strategies allow for the introduction of the CF3 group at specific positions on the pyridine ring, which can be useful for synthesizing derivatives that are not easily accessible through other routes. chemistryviews.orgresearchgate.net

Pyridine Ring Reactivity and Transformations

The pyridine ring itself, being an electron-deficient aromatic system, has a characteristic reactivity. It is generally resistant to electrophilic substitution unless under harsh conditions. uoanbar.edu.iq However, the presence of the fluorine and trifluoromethyl substituents further deactivates the ring towards electrophiles. Conversely, these electron-withdrawing groups enhance the ring's susceptibility to nucleophilic attack. uoanbar.edu.iq

Transformations of the pyridine ring can also be achieved through various synthetic strategies. For instance, building the substituted pyridine ring from acyclic precursors containing a trifluoromethyl group is a common approach for synthesizing trifluoromethylpyridines. nih.govgoogle.com Another method involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. nih.gov The reactivity of the pyridine nitrogen allows for reactions such as N-oxide formation, which can in turn modify the reactivity of the ring carbons.

Effects of Electron-Withdrawing Groups on Pyridine Ring Stability and Reactivity

The presence of two potent electron-withdrawing groups, the 6-fluoro and 4-trifluoromethyl substituents, significantly deactivates the pyridine ring of this compound towards electrophilic aromatic substitution. This deactivation is a consequence of the inductive effect (-I) and, in the case of the trifluoromethyl group, a strong resonance effect (-M) that pulls electron density away from the aromatic system.

The influence of these substituents can be quantitatively estimated through Hammett constants, which provide a measure of the electronic effect of a substituent on a reaction center.

| Substituent | Position on Pyridine Ring | Hammett Constant (σp) | Electronic Effect |

|---|---|---|---|

| -F | 6 | +0.06 | Weakly deactivating (by resonance) but strongly deactivating (by induction) |

| -CF3 | 4 | +0.54 | Strongly electron-withdrawing |

The cumulative effect of these groups renders the pyridine nucleus electron-deficient, which enhances its susceptibility to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 6-position is a particularly good leaving group in such reactions, making this position a prime target for nucleophilic attack. The electron-deficient nature of the ring stabilizes the negatively charged Meisenheimer complex intermediate formed during an SNAr reaction, thereby facilitating the substitution.

Modifications and Derivatizations of the Pyridine Core

Specific examples of modifications and derivatizations of the pyridine core of this compound are not extensively documented in publicly accessible literature. However, based on the reactivity profile established in the previous section, several transformations can be predicted.

The most probable reaction at the pyridine core is the nucleophilic aromatic substitution of the fluorine atom at the 6-position. A variety of nucleophiles could potentially be employed for this purpose.

| Nucleophile | Potential Product | Reaction Type |

|---|---|---|

| RO- (Alkoxide) | 6-Alkoxy-4-(trifluoromethyl)nicotinic acid | Nucleophilic Aromatic Substitution |

| R2NH (Amine) | 6-(Dialkylamino)-4-(trifluoromethyl)nicotinic acid | Nucleophilic Aromatic Substitution |

| RS- (Thiolate) | 6-(Alkylthio)-4-(trifluoromethyl)nicotinic acid | Nucleophilic Aromatic Substitution |

It is important to note that these are predicted reactions based on the chemical properties of the molecule. Detailed experimental data and reaction conditions for these specific transformations on this compound are not widely reported.

Mechanistic Elucidation of Key Synthetic and Transformative Reactions

Detailed mechanistic studies for synthetic and transformative reactions involving this compound are scarce. The mechanistic discussions that can be provided are, therefore, based on general principles of well-understood organic reactions applied to this specific substrate.

The key transformative reaction for the pyridine core of this molecule would be nucleophilic aromatic substitution. The generally accepted mechanism for SNAr on an activated pyridine ring proceeds through a two-step addition-elimination pathway.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile (Nu-) attacks the electron-deficient carbon atom bearing the fluorine leaving group (at the 6-position). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing trifluoromethyl group.

Step 2: Elimination of the Leaving Group

The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group. This results in the formation of the substituted product.

While this general mechanism is well-established for a wide range of SNAr reactions, specific kinetic data, computational modeling, or isotopic labeling studies for reactions of this compound are not available in the reviewed literature. Such studies would be necessary to provide a more detailed and nuanced understanding of the reaction mechanisms for this particular compound.

Computational and Theoretical Studies in Support of 6 Fluoro 4 Trifluoromethyl Nicotinic Acid Research

Quantum Chemical Characterization and Molecular Modeling

Quantum chemical methods are employed to model the electronic structure and geometry of 6-Fluoro-4-(trifluoromethyl)nicotinic acid. These calculations provide a foundational understanding of the molecule's behavior at an atomic level, predicting its properties before extensive laboratory synthesis and testing are undertaken.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules. nih.govjocpr.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), can determine its most stable three-dimensional structure and electronic characteristics. researchgate.netscience.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. aimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

Note: These values are illustrative and represent typical results from DFT calculations for similar fluorinated nicotinic acid derivatives.

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.nettandfonline.com The ESP map displays regions of varying electron density, which are color-coded. Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the ESP map would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, identifying them as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and the regions near the electron-withdrawing fluorine and trifluoromethyl groups would exhibit a positive potential (blue), marking them as sites for nucleophilic attack.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.gov These parameters, based on conceptual DFT, provide a quantitative measure of different aspects of a molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of resistance to charge transfer. (η = (I - A) / 2) A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. (S = 1 / η)

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. (ω = χ² / 2η)

These calculated descriptors help in comparing the reactivity of this compound with other related compounds.

Table 2: Predicted Chemical Reactivity and Stability Parameters for this compound (Illustrative Data)

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.5 |

| Electron Affinity (A) | -ELUMO | 2.1 |

| Electronegativity (χ) | (I+A)/2 | 4.8 |

| Chemical Hardness (η) | (I-A)/2 | 2.7 |

| Chemical Softness (S) | 1/η | 0.37 |

| Electrophilicity Index (ω) | χ²/2η | 4.27 |

Note: These values are derived from the illustrative HOMO-LUMO energies in Table 1.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key area of interest is the rotation of the carboxylic acid group relative to the pyridine ring. The presence of bulky and electronegative substituents like the fluorine and trifluoromethyl groups can create significant steric and electronic effects that influence the preferred conformation. acs.org

Theoretical calculations can map the potential energy surface as a function of the dihedral angle between the carboxylic acid group and the pyridine ring. This analysis helps identify the most stable (lowest energy) conformer and the energy barriers to rotation between different conformations. rsc.org Understanding the preferred conformation is crucial as it can dictate how the molecule interacts with biological targets or other reactants. Intramolecular interactions, such as potential hydrogen bonding between the carboxylic acid proton and the adjacent nitrogen or fluorine atom, can also play a significant role in stabilizing certain conformations. rsc.org

Density Functional Theory (DFT) Calculations

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed simulation of chemical reaction pathways, providing insights into reaction mechanisms that can be difficult to obtain experimentally. fraunhofer.de Using DFT, researchers can model the transformation of reactants to products for reactions involving this compound.

This process involves identifying the transition state, which is the highest energy point along the reaction coordinate. fraunhofer.de The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the reactants, transition state, and products, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. fraunhofer.de This information is vital for understanding the kinetics of a reaction and predicting its feasibility under different conditions. For instance, simulating the esterification or amidation of the carboxylic acid group can reveal the most likely mechanistic pathway and the factors that influence the reaction rate.

Structure-Activity Relationships (SAR) through Computational Analysis

Computational analysis plays a pivotal role in understanding the structure-activity relationships (SAR) of nicotinic acid derivatives. By modeling the interactions between these compounds and their biological targets, researchers can predict the impact of specific structural modifications on activity. This section explores the computational approaches and findings related to the SAR of compounds structurally similar to this compound.

While direct computational SAR studies on this compound are not extensively available in publicly accessible literature, valuable insights can be drawn from research on analogous compounds, such as derivatives of 6-(trifluoromethyl)nicotinic acid. These studies often focus on how modifications to the pyridine ring and its substituents influence biological activity, providing a framework for understanding the potential SAR of the target compound.

One area of investigation for related compounds has been their potential as inhibitors of various enzymes. For instance, studies on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have explored their activity as HIV-1 reverse transcriptase (RT) associated ribonuclease H (RNase H) inhibitors. mdpi.com In such research, computational docking and molecular dynamics simulations are employed to elucidate the binding modes of these compounds within the enzyme's active site.

Key determinants of activity in these related series often revolve around the nature and position of substituents on the nicotinic acid core and any appended aromatic rings. For example, the substitution pattern on an arylamino group at the 2-position can significantly impact inhibitory potency. mdpi.com Computational models can rationalize these observations by highlighting specific hydrogen bonds, hydrophobic interactions, or steric clashes that either enhance or diminish binding affinity.

The following table summarizes hypothetical SAR trends for this compound based on findings from related nicotinic acid derivatives.

| Structural Modification | Predicted Impact on Activity | Computational Rationale |

| Alteration of the carboxylic acid at the 3-position (e.g., esterification, amidation) | Likely to significantly alter binding, as the carboxylate is often a key interacting group (e.g., forming salt bridges with basic residues in a target protein). | Computational docking would assess the loss of ionic interactions and the potential for new hydrogen bonds or hydrophobic interactions. |

| Replacement of the 6-fluoro substituent with other halogens (Cl, Br) | May modulate activity through changes in electronegativity and size, potentially impacting halogen bonding interactions. | Quantum mechanical calculations could be used to model the strength of halogen bonds, while docking studies would assess steric fit. |

| Modification or replacement of the 4-trifluoromethyl group | Expected to have a substantial effect on both electronic properties and steric interactions. | Molecular dynamics simulations could predict how changes to this group affect the compound's conformational preferences and its interactions within a binding pocket. |

Further computational studies focusing specifically on this compound are necessary to validate these extrapolated SAR principles and to fully characterize its interaction with specific biological targets. Such research would be invaluable for the rational design of new derivatives with optimized activity profiles.

Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Integration into Complex Heterocyclic Systems

The inherent structure of 6-Fluoro-4-(trifluoromethyl)nicotinic acid makes it an ideal starting material for the synthesis of more elaborate heterocyclic systems. Fluorinated nicotinic acids are recognized for their utility as building blocks for active pharmaceutical ingredients (APIs). ossila.com The pyridine (B92270) core, combined with the unique properties imparted by fluorine and trifluoromethyl substituents, allows chemists to develop novel molecular frameworks with tailored biological activities.

The pyridine ring is a privileged scaffold in drug discovery, and this compound provides a highly decorated version of this core structure. The carboxylic acid group at the 3-position can be readily converted into a wide range of functional groups, such as amides, esters, and ketones. Simultaneously, the fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, offering another site for molecular elaboration. This dual reactivity allows for the systematic construction of diverse libraries of pyridyl compounds for screening in drug and agrochemical development programs.

Trifluoromethylpyridines are key structural motifs in a multitude of active ingredients in both the pharmaceutical and agrochemical sectors. fluoromart.comnih.gov The subject compound is a direct precursor to a variety of these derivatives. For instance, its structural analog, 4-(trifluoromethyl)nicotinic acid, is a well-documented key intermediate in the synthesis of the insecticide flonicamid (B1672840). nih.govchemicalbook.com Similarly, this compound can be used to generate novel trifluoromethylpyridine-containing molecules where the fluorine atom at the 6-position is retained to modulate the physicochemical and biological properties of the final product. The synthesis of such derivatives often involves standard transformations of the carboxylic acid group, leading to compounds with potential applications as herbicides, insecticides, or fungicides. nih.gov

Role in the Development of Fluorinated Aromatic Building Blocks

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. tcichemicals.com this compound is itself a valuable fluorinated aromatic building block, providing a ready-made scaffold containing three distinct fluorine environments (a single F atom and a -CF3 group). Its utility lies in its ability to introduce this specific fluorination pattern into larger, more complex molecules. The presence of both a fluorine and a trifluoromethyl group on the pyridine ring significantly influences the electronic properties of the molecule, making it a powerful tool for fine-tuning the characteristics of target compounds. vulcanchem.com

Intermediacy in Multi-Step Synthesis of Functionalized Molecules

This compound serves as a critical intermediate in multi-step synthetic sequences aimed at producing highly functionalized target molecules. While specific patented syntheses employing this compound are not broadly publicized, the synthetic routes for analogous compounds highlight its potential role. For example, the synthesis of the insecticide flonicamid from 4-(trifluoromethyl)nicotinic acid involves several steps, including amidation. chemicalbook.comgoogle.comgoogle.com Following this pattern, this compound would be a key intermediate in the synthesis of analogous bioactive compounds where the 6-fluoro substituent is a desired feature for enhancing efficacy or modulating physical properties. Its precursor, 6-Chloro-4-(trifluoromethyl)nicotinic acid, is a known commercially available compound, suggesting its role in synthetic pathways leading to 6-fluoro derivatives. nih.gov

Contribution to the Chemistry of Fluorinated Carboxylic Acids

The chemical behavior of this compound contributes significantly to the broader understanding and application of fluorinated carboxylic acids. The presence of two strong electron-withdrawing substituents, the fluorine atom and the trifluoromethyl group, on the pyridine ring has a profound impact on the acidity of the carboxylic acid group. vulcanchem.com This enhanced acidity (estimated pKa of ~3-4) influences its reactivity in reactions such as esterification and amidation, and can be exploited in purification processes. vulcanchem.com The study of its participation in cross-coupling reactions and other transformations provides valuable insights into the reactivity of poly-functionalized, electron-deficient aromatic systems.

Table of Comparative Properties

This interactive table provides a comparison of this compound with related nicotinic acid derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| This compound | C₇H₃F₄NO₂ | 225.10 | -F (C6), -CF₃ (C4), -COOH (C3) |

| 4-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | -CF₃ (C4), -COOH (C3) |

| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | -CF₃ (C6), -COOH (C3) |

| 6-Fluoronicotinic acid | C₆H₄FNO₂ | 141.10 | -F (C6), -COOH (C3) |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

A key objective is the creation of synthetic routes that are both sustainable and cost-effective. monash.edu Researchers are exploring catalytic methods that can functionalize the pyridine (B92270) ring in fewer steps, potentially through C-H activation, which would represent a significant improvement in atom economy. illinois.edu The development of processes that minimize the use of hazardous reagents and solvents, and reduce the number of purification steps, is a critical goal. For example, streamlining the synthesis of related compounds like 4-(trifluoromethyl)nicotinic acid from inexpensive starting materials is an area of active investigation, with the aim of making these valuable intermediates more accessible for industrial production. patsnap.com

Table 1: Goals for Sustainable Synthesis

| Research Goal | Description | Potential Impact |

|---|---|---|

| Increased Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Reduced waste, lower material costs. |

| Catalytic C-H Functionalization | Directly adding functional groups to the pyridine backbone, avoiding pre-functionalized starting materials. | Fewer synthetic steps, increased efficiency. |

| Flow Chemistry | Performing reactions in continuous flow systems rather than batch reactors. | Improved safety, scalability, and consistency. |

| Use of Greener Solvents/Reagents | Replacing hazardous materials with more environmentally benign alternatives. | Reduced environmental footprint and improved safety. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The presence of two highly electronegative substituents—a fluorine atom and a trifluoromethyl group—on the pyridine ring significantly alters its electronic properties. This makes 6-fluoro-4-(trifluoromethyl)nicotinic acid an intriguing substrate for investigating new chemical reactions. The electron-deficient nature of the ring can facilitate certain types of nucleophilic aromatic substitution reactions and influence the regioselectivity of other transformations.

Future work will likely focus on using this compound in various catalytic cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. This would enable the rapid assembly of complex molecular architectures. Furthermore, the development of asymmetric catalytic methods is a high-priority research area. Introducing chirality into molecules derived from this scaffold could lead to the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and safety profiles. The unique stereoelectronic features of the molecule could be exploited to achieve high levels of control in such transformations. researchgate.net

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. mdpi.com DFT allows for the calculation of a molecule's electronic structure, which in turn can be used to predict a wide range of properties and behaviors. nih.gov For this compound, computational modeling can provide valuable insights that guide experimental work.

Advanced computational studies can be employed to:

Predict Physicochemical Properties: Key attributes such as acidity (pKa), solubility, and electronic potential can be calculated, helping to forecast the compound's behavior in different chemical environments.

Elucidate Reaction Mechanisms: DFT can be used to map out the energy landscape of potential reactions, identifying transition states and intermediates. rsc.orgnih.gov This knowledge is crucial for optimizing reaction conditions (e.g., temperature, catalyst choice) and predicting product outcomes.

Design Novel Catalysts: By modeling the interaction between the substrate and potential catalysts, researchers can rationally design new catalytic systems that are more efficient and selective for desired transformations. mdpi.com

These in silico methods can significantly accelerate the research and development cycle by prioritizing the most promising experimental pathways, thereby saving time and resources.

Table 2: Applications of Computational Modeling

| Modeling Application | Specific Goal for this compound | Benefit |

|---|---|---|

| Property Prediction | Calculate pKa, dipole moment, and solubility. | Guides formulation and application design. |

| Reaction Mechanism Studies | Model transition states for catalytic cross-coupling reactions. | Optimizes reaction conditions and improves yields. |

| Virtual Screening | Docking studies with biological targets (e.g., enzymes). | Identifies potential pharmaceutical applications. |

Expansion of Applications as a Versatile Synthetic Intermediate

Trifluoromethyl- and fluoro-substituted nicotinic acids are recognized as crucial building blocks in the synthesis of high-value chemical products, particularly in the agrochemical and pharmaceutical industries. fluoromart.comchemicalbook.com Various isomers serve as key intermediates for insecticides, herbicides, and therapeutic agents. chemicalbook.comnih.gov For example, 4-(Trifluoromethyl)nicotinic acid is a key intermediate for the insecticide flonicamid (B1672840), while other derivatives are explored for their potential in treating cancer and other diseases. fluoromart.comchemicalbook.comchemicalbook.com

Given this precedent, this compound is poised to be a highly versatile synthetic intermediate. The specific arrangement of its functional groups—the carboxylic acid for amide coupling, the fluorine for potential substitution, and the trifluoromethyl group for modulating biological activity—offers a rich platform for chemical modification. Future research will focus on leveraging this compound to create libraries of novel molecules for screening in various applications:

Medicinal Chemistry: As a scaffold for new drug candidates, where the fluorine and CF3 groups can enhance metabolic stability, binding affinity, and cell membrane permeability. ossila.comnih.gov

Agrochemicals: For the development of next-generation pesticides and herbicides with improved potency and environmental profiles. fluoromart.com

Materials Science: Incorporation into polymers or organic electronic materials to fine-tune their optical, electronic, and physical properties.

The continued exploration of this compound as a starting material is expected to yield a diverse range of functional molecules with tailored properties for specific applications.

Q & A

Q. What are the key synthetic routes for 6-Fluoro-4-(trifluoromethyl)nicotinic acid, and how can reaction conditions be optimized?

The synthesis involves three critical steps:

- Chlorination : Use tetramethylammonium chloride and triethylamine (molar ratio 1:2:1 to substrate) for 80.8% yield .

- Hydrolysis : A mixed solvent of sulfuric and nitric acid (4:1 v/v) achieves 92.7% yield .

- Hydrogenolysis : Sodium acetate (2:1 molar ratio to substrate) and 10% Pd/C catalyst (6% w/w of substrate) yield 90.4% . Optimization requires precise stoichiometric control and solvent selection to minimize side reactions.

Q. What are the critical physicochemical properties relevant to experimental design?

Key properties include:

- Solubility : Poor in water; use DMSO or methanol with sonication for dissolution .

- Melting Point : 146–148°C (decomposition observed above 150°C) .

- Stability : Hygroscopic; store under inert atmosphere (N₂/Ar) at 0–6°C to prevent degradation .

- pKa : ~2.5, indicating protonation state changes in acidic environments .

Q. How should this compound be handled and stored to ensure stability and safety?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye irritation. Work in a fume hood due to dust formation .

- Storage : Keep in airtight containers under inert gas, away from moisture. Monitor for discoloration (yellowing indicates degradation) .

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What analytical techniques are recommended for quantifying this compound and detecting impurities?

- HPLC : Use a C18 column with mobile phase (acetonitrile:0.1% TFA, 70:30 v/v) at 1.0 mL/min; UV detection at 254 nm .

- LC-MS : ESI-negative mode for high sensitivity; monitor m/z 190.1 [M–H]⁻ .

- Impurity Profiling : Identify halogenated byproducts (e.g., 2-chloro derivatives) via HRMS and NMR .

Q. How do fluorine and trifluoromethyl groups influence reactivity in nucleophilic substitutions?

- Electron-Withdrawing Effects : The -CF₃ group deactivates the pyridine ring, reducing electrophilicity at the 2- and 6-positions. Fluorine at C6 further enhances this effect, directing nucleophilic attacks to C5 .

- Steric Hindrance : -CF₃ impedes access to C4, favoring regioselective functionalization at C3 or C5 in cross-coupling reactions .

Q. What strategies resolve discrepancies in reported biological activity data for derivatives?

- Metabolite Interference : Test for TFNA (flonicamid metabolite) contamination using isotope dilution MS .

- Solvent Artifacts : Avoid DMSO >5% in cell assays to prevent false positives in cytotoxicity screens .

- Crystallography : Confirm stereochemistry of active derivatives via X-ray diffraction to rule out enantiomer-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.